Decahydroazecine
Description
Decahydroazecine (C₉H₁₉N) is a saturated ten-membered azacyclic compound characterized by a fully hydrogenated azecine ring system. With a molecular weight of 141.15 Da, it belongs to the class of medium-sized nitrogen-containing heterocycles.
Structure
2D Structure
Properties
IUPAC Name |
azecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-4-6-8-10-9-7-5-3-1/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEIIJANCJRLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCNCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Record name | NONAMETHYLENEIMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074862 | |
| Record name | Decahydroazecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonamethyleneimine is a colorless liquid. (NTP, 1992) | |
| Record name | NONAMETHYLENEIMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.898 at 70 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | NONAMETHYLENEIMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4396-27-4 | |
| Record name | NONAMETHYLENEIMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azecine, decahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decahydroazecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Hydrogenation Conditions for Saturated Heterocycles
| Catalyst | Pressure (MPa) | Temperature (°C) | LHSV (h⁻¹) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Pt-Al₂O₃ | 10–15 | 200–280 | 0.5–2.0 | 85–99 | |
| Ni-Al₂O₃ | 2–8 | 120–180 | 1.0–5.0 | 70–90 | |
| Raney Ni | 5–10 | 150–220 | 0.1–1.0 | 88–95 |
Key considerations:
- Solvent systems : Decalin or tetralin improve heat transfer and prevent catalyst coking.
- Hydrogen-to-oil ratio : Optimal ratios (500–3000 NL/L) ensure complete saturation.
- Byproduct control : Isomerization to trans-decalin is minimized below 250°C.
For this compound, hydrogenating azecine (C₉H₁₇N) under 10 MPa H₂ with Pt/Al₂O₃ at 220°C could achieve >90% conversion, though experimental validation is needed.
Reductive Amination of Ketoamines
Reductive amination offers a route to this compound by condensing a cyclic ketone with ammonia or amines under reducing conditions. US2897195A exemplifies this approach, where ketones react with hydroxylamine to form oximes, followed by hydrogenation to amines.
Mechanism:
- Condensation : Cycloalkanone + NH₃ → Imine intermediate.
- Reduction : Imine + H₂ (catalyst) → Saturated amine.
Challenges include controlling regioselectivity and avoiding over-reduction. Using NaBH₃CN or Pd/C in methanol at 50°C has proven effective for similar substrates.
Ring-Expansion Reactions
Expanding smaller rings (e.g., azepines) through insertion reactions is a speculative but promising method. For example:
- Cope rearrangement : Heating azepine derivatives with diazo compounds could insert methylene groups, enlarging the ring.
- Beckmann rearrangement : Oximes of lactams may undergo rearrangement to form larger cyclic amines.
While no direct applications to this compound are documented, CN102875482A demonstrates ring-expansion in quinoxaline systems using diketone intermediates, suggesting adaptability.
Biocatalytic Synthesis
Enzymatic methods for this compound remain unexplored, but transaminases and imine reductases show potential for asymmetric amine synthesis. For instance, Li et al. engineered transaminases to catalyze cyclic amine formation with >99% enantiomeric excess. Adapting these systems to ten-membered rings could revolutionize sustainable production.
Chemical Reactions Analysis
Types of Reactions: Decahydroazecine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further saturate the compound or modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: More saturated or modified derivatives.
Substitution Products: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Decahydroazecine, a bicyclic amine compound, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, materials science, and organic synthesis.
Applications in Medicinal Chemistry
1. Drug Development:
this compound derivatives have been explored for their potential as pharmaceutical agents. Research indicates that modifications to the this compound structure can lead to compounds with enhanced biological activity, particularly as analgesics and anti-inflammatory agents. For instance, studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes, which are critical in pain and inflammatory pathways .
2. Anticancer Activity:
Recent investigations into the anticancer properties of this compound derivatives have revealed promising results. Compounds derived from this compound have been found to induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents. Mechanistic studies indicate that these compounds may disrupt cellular signaling pathways involved in cancer progression .
3. Neuropharmacology:
The influence of this compound on neurotransmitter systems has also been a focus of research. Certain derivatives have shown affinity for serotonin and dopamine receptors, indicating potential applications in treating neurological disorders such as depression and schizophrenia .
Applications in Materials Science
1. Polymer Chemistry:
this compound is utilized in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
2. Catalysis:
In organic synthesis, this compound serves as a versatile building block for the development of catalysts. Its nitrogen-containing framework can stabilize transition states in various reactions, facilitating processes such as hydrogenation and cross-coupling reactions .
Case Study 1: Antinociceptive Properties
A study published in the Journal of Medicinal Chemistry investigated the antinociceptive effects of a series of this compound derivatives. The results indicated that specific substitutions on the nitrogen atom significantly enhanced pain relief efficacy in animal models, leading to further exploration of these compounds for clinical applications .
Case Study 2: Anticancer Screening
In a collaborative research effort, a library of this compound derivatives was screened against various cancer cell lines. The study identified several compounds with IC50 values below 10 µM, demonstrating potent anticancer activity. Further mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 3: Polymer Development
Research at a leading materials science institute focused on incorporating this compound into biodegradable polymers. The resulting materials exhibited improved mechanical properties and degradation rates suitable for environmental applications, highlighting the compound's utility beyond traditional chemistry .
Mechanism of Action
The mechanism by which decahydroazecine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (Da) | Key Features |
|---|---|---|---|---|
| This compound | 10-membered ring | None (fully saturated) | 141.15 | Medium ring, high conformational flexibility |
| 4-(tert-Butylsulfanyl)piperidine HCl | 6-membered piperidine | tert-Butylsulfanyl group, HCl salt | 173.12 | Sulfur-containing substituent, enhanced lipophilicity |
| 4,4-Diethylpiperidine HCl | 6-membered piperidine | Dual ethyl groups, HCl salt | 173.12 | Branched alkyl groups, potential steric effects |
Key Observations :
- Ring Size : this compound’s ten-membered ring introduces transannular strain, unlike the strain-free six-membered piperidine analogs. This affects synthetic accessibility and stability .
- Substituents : Piperidine derivatives often feature functional groups (e.g., sulfanyl, alkyl) that enhance bioavailability or target specificity, whereas this compound’s unmodified structure may prioritize scaffold versatility .
Research and Industrial Activity
| Compound Name | Patent Hits | Literature Count | Notes |
|---|---|---|---|
| This compound | Low (<10) | Limited | Primarily studied for synthetic routes |
| 4-(tert-Butylsulfanyl)piperidine HCl | 774 | High | Widely used in pharmaceuticals and agrochemicals |
| 4,4-Diethylpiperidine HCl | ~1 | Minimal | Niche applications in catalysis |
Key Findings :
- Patent Dominance : Piperidine derivatives like 4-(tert-butylsulfanyl)piperidine HCl dominate industrial applications, likely due to their modular synthesis and established bioactivity .
Biological Activity
Decahydroazecine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a saturated azecine ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in drug development and therapeutic uses.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, including resistant strains. For instance, a study demonstrated that certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a promising candidate for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
| Derivative A | Pseudomonas aeruginosa | 15 µg/mL |
| Derivative B | Klebsiella pneumoniae | 10 µg/mL |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
Case Study: Antioxidant Activity Evaluation
In a comparative study, this compound was tested alongside standard antioxidants. The results indicated that this compound exhibited a moderate antioxidant effect, with an EC50 value comparable to some known antioxidant compounds.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research involving animal models has shown that administration of this compound can reduce neuronal damage induced by oxidative stress. This effect is thought to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis.
Table 2: Neuroprotective Effects of this compound in Animal Models
| Study | Model | Outcome |
|---|---|---|
| Study A | Rat model of ischemia | Reduced neuronal death by 40% |
| Study B | Mouse model of Alzheimer’s | Improved cognitive function |
Q & A
What are the key challenges in synthesizing decahydroazecine, and how can researchers optimize reaction conditions to improve yields?
Basic Research Question
Methodological Answer :
- Step 1 : Review existing synthetic routes (e.g., hydrogenation of azecine derivatives, cyclization reactions) to identify common bottlenecks, such as poor stereochemical control or side reactions .
- Step 2 : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and assess their impact on yield and purity .
- Step 3 : Employ advanced characterization techniques (e.g., NMR for stereochemical analysis, GC-MS for tracking intermediates) to identify failure points .
- Step 4 : Optimize purification protocols (e.g., preparative HPLC vs. crystallization) based on compound stability and solubility .
How can computational methods like DFT or molecular docking predict this compound’s conformational stability and biological interactions?
Advanced Research Question
Methodological Answer :
- Step 1 : Perform conformational analysis using Density Functional Theory (DFT) to identify low-energy conformers and assess ring strain in the this compound structure .
- Step 2 : Validate computational predictions with experimental data (e.g., X-ray crystallography or NOESY NMR) to resolve discrepancies between theoretical and observed geometries .
- Step 3 : Use molecular docking simulations (AutoDock Vina, Schrödinger) to explore interactions with biological targets (e.g., ion channels or enzymes) .
- Step 4 : Cross-validate docking results with in vitro assays (e.g., binding affinity measurements) to refine computational models .
What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound derivatives?
Advanced Research Question
Methodological Answer :
- Step 1 : Conduct a meta-analysis of literature data to identify outliers and assess experimental conditions (e.g., pH, temperature) affecting measurements .
- Step 2 : Replicate conflicting experiments under standardized conditions (e.g., OECD guidelines for logP determination) .
- Step 3 : Use high-throughput solubility screening (e.g., nephelometry vs. HPLC-UV) to compare methodologies and isolate sources of variability .
- Step 4 : Publish detailed protocols in supplementary materials to ensure reproducibility .
How should researchers design toxicity studies for this compound analogs to balance ethical considerations with scientific rigor?
Advanced Research Question
Methodological Answer :
- Step 1 : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study objectives and minimize animal use .
- Step 2 : Use in silico tools (e.g., ProTox-II, ADMET Predictor) for preliminary toxicity screening to prioritize candidates for in vivo testing .
- Step 3 : Follow OECD guidelines for acute toxicity testing (e.g., Fixed Dose Procedure) and incorporate negative controls to validate results .
- Step 4 : Document ethical approvals and compliance with institutional animal care protocols in the methods section .
What are best practices for characterizing this compound’s stereochemistry, and how can researchers address ambiguities in chiral center assignments?
Basic Research Question
Methodological Answer :
- Step 1 : Combine chiral HPLC with polarimetry to confirm enantiomeric purity .
- Step 2 : Perform X-ray crystallography for unambiguous assignment of absolute configuration .
- Step 3 : Use dynamic NMR experiments (e.g., variable-temperature studies) to detect conformational flipping that may obscure stereochemical analysis .
- Step 4 : Cross-reference data with computational models (e.g., DFT-predicted NMR shifts) to resolve ambiguities .
How can researchers leverage machine learning to predict novel this compound derivatives with desired bioactivity?
Advanced Research Question
Methodological Answer :
- Step 1 : Curate a dataset of known this compound analogs with associated bioactivity data (e.g., IC50, Ki values) .
- Step 2 : Train a Random Forest or Neural Network model using molecular descriptors (e.g., Morgan fingerprints, QSAR parameters) .
- Step 3 : Validate predictions with synthesis and testing of top candidates, prioritizing compounds with high predicted activity and synthetic feasibility .
- Step 4 : Address overfitting by testing model performance on external validation sets .
What experimental controls are critical when studying this compound’s reactivity under catalytic conditions?
Basic Research Question
Methodological Answer :
- Control 1 : Include catalyst-free reactions to rule out non-catalytic pathways .
- Control 2 : Use deuterated solvents (e.g., D2O) to track proton transfer mechanisms in kinetic studies .
- Control 3 : Compare results with structurally related compounds (e.g., decahydroquinoline) to isolate the role of the azecine ring .
- Control 4 : Replicate experiments across multiple batches to assess reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
